Cadmium bromide tetrahydrate

Descripción general

Descripción

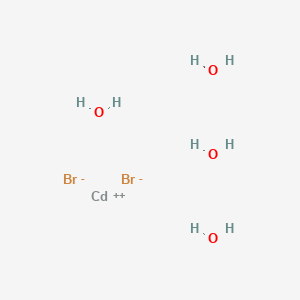

Cadmium bromide tetrahydrate (CdBr₂·4H₂O) is a hydrated inorganic compound with the molecular formula 344.28 g/mol (CAS: 13464-92-1). It is a hygroscopic, crystalline solid that appears colorless or white but may yellow upon exposure to air . Key properties include:

- Solubility: Highly soluble in water (1,590 g/L at 20°C) and ethanol, but less so in acetone and ether .

- Applications: Used as a catalyst in organic synthesis, precursor for quantum dots (e.g., CdZnS), and in coordination polymers for non-linear optical materials .

- Synthesis: Prepared via reaction of cadmium with hydrogen bromide and bromine, followed by crystallization .

Safety: Classified as hazardous (H302, H312, H332, H400, H410) due to acute toxicity and environmental risks. Proper handling requires protective equipment and avoidance of environmental release .

Métodos De Preparación

Cadmium dibromide, tetrahydrate is prepared by heating cadmium with bromine vapor . The tetrahydrate form is obtained by crystallizing the dibromide from an aqueous solution . The synthetic route involves the following reaction:

[ \text{Cd} + \text{Br}_2 \rightarrow \text{CdBr}_2 ]

The resulting cadmium dibromide is then dissolved in water and crystallized to form the tetrahydrate:

[ \text{CdBr}_2 + 4\text{H}_2O \rightarrow \text{CdBr}_2·4\text{H}_2O ]

Análisis De Reacciones Químicas

Cadmium dibromide, tetrahydrate undergoes various types of chemical reactions, including:

Oxidation and Reduction: Cadmium dibromide can participate in redox reactions, where cadmium can be oxidized or reduced depending on the reaction conditions.

Substitution Reactions: It can undergo substitution reactions where the bromide ions are replaced by other anions or ligands.

Coordination Reactions: Cadmium dibromide can form coordination complexes with various ligands, which can alter its chemical properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Electrochemistry

Cadmium bromide tetrahydrate has been studied for its electrochemical properties, particularly in the development of batteries. It serves as a precursor for cadmium-based electrodes in nickel-cadmium batteries, where it contributes to the overall efficiency and performance of the battery system .

Photographic and Imaging Applications

Historically, cadmium compounds have been utilized in photography and imaging technologies. Cadmium bromide is employed as a photosensitive material in certain types of photographic films and plates. The compound's ability to undergo photochemical reactions makes it valuable in this field .

Catalysis

Recent studies have explored the use of this compound as a catalyst in organic synthesis. Its coordination chemistry allows it to participate in various reactions, facilitating the formation of complex organic molecules through catalysis .

Materials Science

In materials science, this compound is used to synthesize cadmium-based nanostructures and thin films. These materials exhibit unique optical and electronic properties that are beneficial for applications in optoelectronics and photovoltaics .

Case Study 1: Battery Performance Enhancement

A study demonstrated that incorporating this compound into nickel-cadmium battery electrodes improved charge-discharge cycles significantly. The addition of this compound enhanced the electrochemical stability and capacity retention during prolonged use .

Case Study 2: Photographic Film Development

Research conducted on photographic films containing cadmium bromide showed that films treated with this compound exhibited higher sensitivity to light and improved resolution compared to conventional films without cadmium additives. This advancement has implications for high-resolution imaging technologies .

Case Study 3: Catalytic Activity in Organic Reactions

In a series of experiments focusing on organic synthesis, this compound was tested as a catalyst for the synthesis of complex organic molecules. The results indicated a significant increase in reaction rates and yields when using this compound compared to traditional catalysts .

Environmental Considerations

While this compound has beneficial applications, it is essential to consider its environmental impact due to the toxicity associated with cadmium compounds. Regulatory frameworks govern its use, particularly concerning emissions during industrial applications such as electroplating or battery manufacturing . Proper handling and disposal methods are crucial to minimize environmental risks.

Mecanismo De Acción

The mechanism of action of cadmium dibromide, tetrahydrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, altering their chemical and physical properties. The specific molecular targets and pathways depend on the nature of the ligands and the reaction conditions.

Comparación Con Compuestos Similares

Comparison with Similar Cadmium Compounds

Cadmium Chloride Hydrates (CdCl₂·xH₂O)

Key Differences :

- CdBr₂·4H₂O exhibits higher solubility in ethanol and is preferred in nanocrystal synthesis (e.g., CsPbBr₃ nanoplatelets) , while CdCl₂ is widely used in electroplating due to its stability .

- CdCl₂ hydrates are less hygroscopic than CdBr₂·4H₂O, making them easier to handle in industrial settings .

Cadmium Nitrate Tetrahydrate (Cd(NO₃)₂·4H₂O)

Key Differences :

- Cd(NO₃)₂·4H₂O is more water-soluble and thermally unstable, making it suitable for sol-gel processes (e.g., Fe₃O4/cellulose aerogels) .

- Both compounds are toxic, but Cd(NO₃)₂·4H₂O interacts directly with cellular components like glutathione, enhancing its biological hazard .

Cadmium Iodide (CdI₂)

Key Differences :

- CdI₂ has lower water solubility and a distinct layered structure, making it ideal for optoelectronic applications (e.g., X-ray detectors) .

- CdBr₂·4H₂O is more reactive in cation-exchange reactions for perovskite nanocrystals .

Comparison with Other Metal Bromides

Zinc Bromide (ZnBr₂)

| Property | CdBr₂·4H₂O | ZnBr₂ | |

|---|---|---|---|

| Toxicity | Highly toxic (H410) | Moderate toxicity | |

| Applications | Catalysis, nanocrystals | Oil drilling fluids | |

| Environmental Impact | Persistent aquatic toxin | Lower bioaccumulation |

Key Differences :

- ZnBr₂ is less toxic and widely used in industrial fluids, whereas CdBr₂·4H₂O is restricted to specialized applications due to environmental concerns .

Tin(II) Bromide (SnBr₂)

| Property | CdBr₂·4H₂O | SnBr₂ | |

|---|---|---|---|

| Oxidation State | +2 | +2 | |

| Applications | Perovskite doping | Reducing agents | |

| Stability | Air-stable | Oxidizes in air |

Key Differences :

- SnBr₂ is a stronger reducing agent but less stable, limiting its use compared to CdBr₂·4H₂O in nanocrystal synthesis .

Research Findings and Trends

- Nanocrystal Synthesis: CdBr₂·4H₂O enables precise doping in CsPbBr₃ nanoplatelets, enhancing photoluminescence quantum yield (PLQY) to >90% .

- Environmental Remediation: Cd(NO₃)₂·4H₂O is incorporated into magnetic aerogels for heavy metal adsorption, achieving >95% efficiency .

- Toxicity Studies: Cadmium compounds like CdBr₂·4H₂O and Cd(NO₃)₂·4H₂O disrupt cellular thiols, necessitating strict handling protocols .

Actividad Biológica

Cadmium bromide tetrahydrate (CdBr₂·4H₂O) is a cadmium salt that has garnered attention in various fields, including chemistry, materials science, and biology. This article explores its biological activity, focusing on its synthesis, structural characteristics, and potential implications for health and environmental safety.

This compound is a white to off-white solid with a molecular weight of 344.28 g/mol. It is typically synthesized through the reaction of cadmium oxide or cadmium carbonate with hydrobromic acid, resulting in a hydrated form that is stable under ambient conditions. The compound crystallizes in the triclinic P1 space group, exhibiting a distorted octahedral geometry around the cadmium ion .

Structural Characteristics

The structure of this compound features cadmium ions coordinated by bromide ligands and water molecules. The coordination environment is crucial for its biological interactions, as it influences the compound's solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CdBr₂·4H₂O |

| Molecular Weight | 344.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 36 °C |

| CAS Number | 13464-92-1 |

Toxicological Effects

Cadmium compounds are known for their toxicity, particularly in relation to heavy metal exposure. This compound has been studied for its cytotoxic effects on various cell lines. Research indicates that exposure can lead to oxidative stress, apoptosis, and DNA damage in human cells .

- Oxidative Stress : Cadmium ions can generate reactive oxygen species (ROS), leading to cellular damage.

- Apoptosis : Studies have shown that cadmium exposure triggers apoptotic pathways in human lung fibroblast cells .

- DNA Damage : Cadmium has been implicated in genotoxicity, with evidence suggesting it disrupts DNA repair mechanisms.

Case Studies

- Cell Line Studies : In vitro studies using human liver (HepG2) and lung (A549) cell lines demonstrated that this compound induces significant cytotoxicity at concentrations above 10 µM after 24 hours of exposure. The mechanism involves mitochondrial dysfunction and increased ROS production .

- Animal Studies : In vivo studies on rodents exposed to cadmium bromide showed signs of renal toxicity and altered biochemical parameters indicative of liver dysfunction. Histopathological examinations revealed tubular necrosis and inflammatory responses in kidney tissues .

- Environmental Impact : Cadmium compounds, including this compound, pose risks to aquatic ecosystems. Studies have documented bioaccumulation in fish species, leading to reproductive toxicity and developmental abnormalities in embryos .

Q & A

Q. Basic: What are the established methods for synthesizing cadmium bromide tetrahydrate (CdBr₂·4H₂O)?

Answer:

this compound can be synthesized via two primary routes:

Hydration of anhydrous CdBr₂ : Dissolve cadmium oxide (CdO) in bromine water, followed by crystallization under controlled humidity to form the tetrahydrate .

Dehydration control : Calcining the tetrahydrate at 473 K (200°C) under vacuum yields anhydrous CdBr₂, but maintaining ambient humidity during synthesis preserves the tetrahydrate structure .

For purity verification, use X-ray diffraction (XRD) to confirm crystallinity and thermogravimetric analysis (TGA) to validate hydration states .

Q. Basic: How does the solubility of this compound vary with temperature?

Answer:

Solubility in water is temperature-dependent:

- 36.0 g/100 g H₂O at 0°C

- 52.9 g/100 g H₂O at 25°C

- 61.65 g/100 g H₂O at 100°C .

For experimental reproducibility, prepare saturated solutions at controlled temperatures and filter undissolved solids before use. Solubility in organic solvents (e.g., acetone, alcohols) requires polarity considerations; use UV-Vis spectroscopy to monitor dissolution kinetics .

Q. Advanced: How can this compound be utilized in synthesizing quantum dots (QDs) or nanocrystals?

Answer:

CdBr₂·4H₂O serves as a cadmium precursor in colloidal QD synthesis:

Cadmium chalcogenide QDs : React with chalcogenide precursors (e.g., sodium sulfide or selenide) in a coordinating solvent (e.g., oleylamine) at 180–250°C. Control nucleation by injection temperature and ligand concentration .

Doped nanocrystals : For mercury-cadmium chalcogenides, co-react with mercury acetate under inert conditions. Monitor alloy composition using energy-dispersive X-ray spectroscopy (EDS) .

Critical parameters : Precursor stoichiometry, reaction time, and ligand-to-solvent ratio to avoid phase segregation .

Q. Advanced: What experimental strategies resolve contradictions in reported optical properties of cadmium-based coordination polymers?

Answer:

Discrepancies in second-order nonlinear optical (NLO) responses often arise from:

Ligand variability : Use rigid aromatic ligands (e.g., bipyridine) to enhance NLO activity. Compare results with flexible ligands via hyper-Rayleigh scattering .

Crystallization conditions : Slow diffusion methods (e.g., layering CdBr₂·4H₂O with ligand solutions) improve crystal quality for accurate NLO measurements .

Characterization cross-validation : Pair powder XRD with single-crystal analysis to confirm structural integrity. Use DFT calculations to model electronic transitions .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- Acute toxicity : Wear nitrile gloves, lab coats, and NIOSH-approved respirators to prevent dermal/inhalation exposure .

- Waste disposal : Neutralize aqueous waste with sodium carbonate to precipitate Cd²⁺, followed by filtration and disposal as hazardous heavy metal waste .

- Emergency measures : For accidental exposure, rinse skin/eyes with copious water for 15 minutes and seek immediate medical attention. No specific antidotes are documented .

Q. Advanced: How can thermal analysis differentiate this compound from its anhydrous form?

Answer:

- Thermogravimetric analysis (TGA) : The tetrahydrate shows a 20.9% mass loss between 50–150°C, corresponding to the release of four H₂O molecules. Anhydrous CdBr₂ exhibits no significant mass loss below 300°C .

- Differential scanning calorimetry (DSC) : Endothermic peaks at ~80°C (dehydration) and ~568°C (melting of anhydrous form) confirm phase transitions .

Q. Advanced: What methodologies optimize this compound’s role in coordination polymer synthesis?

Answer:

Ligand selection : Bidentate ligands (e.g., carboxylates) enhance structural stability. For NLO applications, prioritize ligands with conjugated π-systems .

Solvent systems : Use mixed solvents (e.g., water/DMF) to balance solubility and crystallization rates. Monitor pH to prevent ligand protonation .

In situ characterization : Employ synchrotron XRD to track real-time polymer formation and identify intermediate phases .

Q. Basic: How to confirm the hydration state of this compound experimentally?

Answer:

- Karl Fischer titration : Quantify water content (theoretical: 20.9% for 4H₂O).

- FT-IR spectroscopy : Identify O-H stretching bands (~3450 cm⁻¹) and H-O-H bending (~1630 cm⁻¹) .

- Elemental analysis : Compare measured Cd/Br ratios with theoretical values (Cd: 32.6%, Br: 46.4%) .

Q. Advanced: How to address discrepancies in reported solubility data for this compound?

Answer:

Reproduce conditions : Ensure identical solvent purity, temperature calibration, and stirring rates.

Gravimetric validation : After solubility experiments, evaporate the solvent and weigh the residue to calculate dissolved mass .

Cross-reference literature : Compare datasets from multiple sources (e.g., Handbook of Inorganic Compounds vs. experimental papers) to identify systematic errors .

Q. Advanced: What role does this compound play in semiconductor doping studies?

Answer:

In electronic-doped nanocrystals :

- CdBr₂·4H₂O provides Cd²⁺ ions for cation-exchange reactions (e.g., replacing Pb²⁺ in perovskites). Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify doping levels .

- Hole-transport modulation : Introduce during synthesis to passivate surface traps. Characterize via photoluminescence quantum yield (PLQY) measurements .

Propiedades

Número CAS |

13464-92-1 |

|---|---|

Fórmula molecular |

Br2CdH2O |

Peso molecular |

290.24 g/mol |

Nombre IUPAC |

cadmium(2+);dibromide;hydrate |

InChI |

InChI=1S/2BrH.Cd.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Clave InChI |

UOZORFAVQRTUEC-UHFFFAOYSA-L |

SMILES |

O.O.O.O.[Br-].[Br-].[Cd+2] |

SMILES canónico |

O.[Br-].[Br-].[Cd+2] |

Pictogramas |

Irritant; Environmental Hazard |

Sinónimos |

CADMIUM BROMIDE; CADMIUM BROMIDE HYDRATE; CADMIUM BROMIDE TETRAHYDRATE; CADMIUM (II) BROMIDE, HYDROUS; CADMIUM BROMIDE, REAGENT GRADE; CADMIUM BROMIDE 4-HYDRATE; CADMIUM BROMIDE, TETRAHYDRATE REAGENT; cadmium bromide tetrahydrate, reagent grade |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.